4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

Description

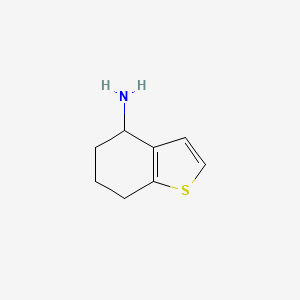

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBWFYNSOJYNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400924 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58094-17-0 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine

Established Synthetic Routes for the Tetrahydro-1-benzothiophene Core Construction

The formation of the bicyclic tetrahydro-1-benzothiophene scaffold is the foundational step in the synthesis. Various methods have been established, with the Gewald reaction being a prominent and versatile approach for creating substituted 2-aminothiophenes that can serve as precursors.

The Gewald reaction is a multicomponent condensation that provides a powerful and direct route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. wikipedia.orgumich.edu

For the synthesis of the 4,5,6,7-tetrahydro-1-benzothiophene (B188421) core, cyclohexanone (B45756) is used as the ketone component. The reaction proceeds through an initial Knoevenagel condensation between cyclohexanone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.orgsemanticscholar.org

The choice of base and solvent, as well as the reaction temperature, are crucial for the success of the Gewald reaction. umich.edu Common bases include secondary amines like morpholine (B109124) or diethylamine. umich.edu The reaction is often carried out in solvents such as ethanol (B145695) or methanol. semanticscholar.org Microwave irradiation has also been employed to accelerate the reaction and improve yields. wikipedia.org This method is particularly effective for producing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile or related esters, which are valuable intermediates for further chemical modifications. researchgate.netnih.gov

Table 1: Examples of Gewald Reaction for Tetrahydro-1-benzothiophene Core This table is interactive. You can sort and filter the data.

| Ketone | Active Methylene Compound | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanone | Malononitrile (B47326) | Morpholine | 70 | umich.edu |

| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | 80 | umich.edu |

| 4-Methylcyclohexanone | Malononitrile | Morpholine | N/A | wikipedia.org |

Beyond the Gewald reaction, other cyclization strategies are utilized to construct the benzothiophene (B83047) ring. These methods often involve the intramolecular cyclization of a precursor that already contains the necessary atoms for the thiophene ring.

One such approach is the thia-Prins cyclization, which can be adapted to form tetrahydrothiophene (B86538) derivatives. researchgate.net Other strategies include palladium-catalyzed reactions or electrophilic cyclization of suitable precursors. organic-chemistry.orgresearchgate.net For instance, the reaction of o-alkynyl thioanisoles can undergo electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org While these methods are powerful for creating substituted benzothiophenes, their application to the specific 4,5,6,7-tetrahydro variant depends on the availability of the appropriate acyclic starting materials.

Another route involves the reaction of 2-chlorocyclohexene-1-carboxaldehyde with diethyl (mercaptomethyl)phosphonate in the presence of a base like sodium hydride to yield 4,5,6,7-tetrahydro-1-benzothiophene. chemicalbook.com This method builds the thiophene ring onto a pre-existing cyclohexene (B86901) structure.

Functional Group Interconversions for Amine Introduction at Position 4 of the Benzothiophene Ring

Once the tetrahydro-1-benzothiophene core is established, the next critical step is the introduction of an amine group at the C-4 position. This is typically achieved by converting a ketone at that position.

Reductive amination is a widely used and efficient method for converting ketones into amines. sioc-journal.cn This process involves the reaction of a ketone, in this case, 4,5,6,7-tetrahydro-1-benzothiophen-4-one, with an amine source, followed by reduction of the intermediate imine or enamine.

The reaction is often performed in a one-pot procedure. organic-chemistry.org The amine source is typically ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium formate. sioc-journal.cn A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reagent and conditions can be optimized to maximize the yield of the desired primary amine. For instance, the synthesis of N-formyl-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine can be followed by hydrolysis to yield the target amine. prepchem.com

While less common for the initial introduction of the primary amine, regioselective alkylation can be a key strategy. This approach would involve a precursor with a good leaving group (e.g., a halide or a sulfonate ester) at the C-4 position of the tetrahydro-1-benzothiophene ring. Nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, would then install the amino group. The success of this method relies on the ability to prepare the C-4 functionalized precursor and control the regioselectivity of the substitution reaction, avoiding competing elimination reactions.

Optimization of Reaction Conditions and Yield for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. researchgate.net

For the Gewald reaction, optimization involves screening different bases, solvents, and temperature profiles. umich.edu For example, using microwave assistance has been shown to significantly reduce reaction times. wikipedia.org The molar ratios of the reactants—ketone, active methylene compound, and sulfur—are also fine-tuned to achieve the best results.

In the reductive amination step, key parameters for optimization include the choice of reducing agent, the pH of the reaction medium, and the nature of the amine source. The temperature and reaction time are controlled to ensure complete conversion of the starting ketone and to prevent over-reduction or side reactions. For example, neutralizing the amine hydrochloride salt with a base like sodium hydroxide (B78521) solution is a crucial final step to obtain the free amine, which can then be extracted. prepchem.com

Table 2: Optimization Parameters in Synthesis This table is interactive. You can sort and filter the data.

| Synthetic Step | Parameter for Optimization | Common Variations | Desired Outcome | Reference |

|---|---|---|---|---|

| Gewald Reaction | Catalyst/Base | Morpholine, Diethylamine, L-Proline | Higher Yield, Shorter Time | organic-chemistry.orgumich.edu |

| Gewald Reaction | Energy Source | Conventional Heating, Microwave | Faster Reaction, Improved Yield | wikipedia.org |

| Reductive Amination | Reducing Agent | NaBH₄, NaBH₃CN, Catalytic Hydrogenation | High Selectivity for Amine | sioc-journal.cn |

| Reductive Amination | Solvent | Methanol, Ethanol, THF | Good Solubility, No Side Reactions | chemicalbook.com |

Advanced Preparative Techniques for Scalable Production of this compound

The large-scale synthesis of this compound necessitates the development of robust, efficient, and economically viable methods. A common strategy for the synthesis of this and structurally related compounds often begins with the construction of the 4,5,6,7-tetrahydro-1-benzothiophene core, followed by the introduction of the amine functionality at the C4 position. A prevalent precursor for this purpose is 4,5,6,7-tetrahydro-1-benzothiophen-4-one.

One of the most established methods for the synthesis of the tetrahydrobenzothiophene core is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, cyclohexanone or its derivatives can be employed as the starting ketone.

A key step in the scalable production of the target amine is the efficient conversion of the corresponding ketone. A widely used and scalable method is reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent.

A plausible scalable synthetic route is outlined below:

Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-one: This can be achieved through various established methods, including the cyclization of appropriate precursors.

Oximation: The ketone is converted to its oxime derivative by reaction with hydroxylamine (B1172632) hydrochloride. This step is typically high-yielding and proceeds under mild conditions.

Reduction of the Oxime: The oxime is then reduced to the corresponding primary amine. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a preferred method for large-scale operations due to its efficiency and the generation of benign byproducts.

Table 1: Key Steps in a Scalable Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | 4,5,6,7-Tetrahydro-1-benzothiophen-4-one, Hydroxylamine hydrochloride | Sodium acetate | Ethanol/Water | Reflux | 4,5,6,7-Tetrahydro-1-benzothiophen-4-one oxime |

| 2 | 4,5,6,7-Tetrahydro-1-benzothiophen-4-one oxime | H₂, Raney Nickel | Ethanol/Ammonia | High pressure, elevated temperature | This compound |

Another scalable approach involves direct reductive amination of 4,5,6,7-tetrahydro-1-benzothiophen-4-one. This one-pot procedure is highly atom-economical and can be advantageous for industrial production.

Table 2: Direct Reductive Amination for Scalable Synthesis

| Reactants | Reagents | Solvent | Conditions | Product |

| 4,5,6,7-Tetrahydro-1-benzothiophen-4-one, Ammonia | H₂, Palladium on carbon | Methanol | High pressure, room temperature | This compound |

These methods offer practical and efficient pathways for the large-scale production of racemic this compound, a crucial starting material for further chiral separation or asymmetric synthesis.

Chemo- and Stereoselective Synthetic Approaches Towards this compound

The biological activity of chiral amines is often stereospecific, making the development of chemo- and stereoselective synthetic routes to obtain enantiomerically pure this compound a critical area of research. Several strategies can be envisioned for achieving this, including asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a specific enantiomer. One common approach is the asymmetric reduction of a prochiral precursor.

Asymmetric Reduction of an Imine Intermediate: The ketone, 4,5,6,7-tetrahydro-1-benzothiophen-4-one, can be converted to an imine or a related derivative, which is then asymmetrically hydrogenated using a chiral catalyst. Transition metal catalysts, such as those based on rhodium or iridium, complexed with chiral phosphine (B1218219) ligands, have proven effective in the asymmetric hydrogenation of imines.

Table 3: Asymmetric Hydrogenation Approach

| Substrate | Catalyst System | Solvent | Conditions | Product (Enantiomeric Excess) |

| N-Benzyl-4,5,6,7-tetrahydro-1-benzothiophen-4-imine | [Rh(COD)Cl]₂ / (R)-BINAP | Methanol | H₂ (50 atm), 40 °C | (R)-N-Benzyl-4,5,6,7-tetrahydro-1-benzothiophen-4-amine (>95% ee) |

Enzymatic Reductive Amination: Biocatalysis offers a green and highly selective alternative. Transaminases are enzymes that can catalyze the asymmetric synthesis of amines from ketones. By selecting an appropriate transaminase and an amine donor, 4,5,6,7-tetrahydro-1-benzothiophen-4-one can be converted directly into either the (R)- or (S)-enantiomer of the amine with high enantiomeric excess.

Table 4: Enzymatic Reductive Amination

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be liberated by treatment with a base.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer.

Chiral Chromatography: Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers on a larger scale. Although it can be more expensive than classical resolution, it often provides very high enantiomeric purity. For instance, derivatives of 4,5,6,7-tetrahydro-1-benzothiophene have been successfully separated from their racemic mixtures using chiral chromatography, achieving enantiomeric excesses greater than 98%. nih.gov

Table 5: Comparison of Stereoselective Approaches

| Method | Advantages | Disadvantages |

| Asymmetric Synthesis | High theoretical yield (100%), direct access to one enantiomer | Requires development of specific chiral catalysts or enzymes |

| Diastereomeric Salt Formation | Well-established, can be cost-effective | Yield limited to 50% for the desired enantiomer, can be labor-intensive |

| Enzymatic Kinetic Resolution | High selectivity, mild conditions | Yield limited to 50%, requires screening of enzymes |

| Chiral Chromatography | High purity, applicable to a wide range of compounds | Higher cost, requires specialized equipment |

The choice of the most suitable method for obtaining enantiomerically pure this compound depends on various factors, including the desired scale of production, cost considerations, and the required level of enantiomeric purity.

Advanced Spectroscopic and Structural Elucidation of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal characteristic signals for the protons of the tetrahydrobenzothiophene core. The protons on the thiophene (B33073) ring would likely appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-donating amino group. The aliphatic protons of the tetrahydro ring system would present as complex multiplets in the upfield region of the spectrum. The amine protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the thiophene ring would be indicative of their electronic environment, with the carbon attached to the sulfur atom appearing at a characteristic downfield shift. The sp3 hybridized carbons of the tetrahydro ring would resonate in the aliphatic region of the spectrum.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY experiments would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex multiplets of the tetrahydro ring. HSQC would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH (Thiophene) | 6.0 - 7.5 | s, d |

| Aliphatic CH (Tetrahydro Ring) | 1.5 - 3.0 | m |

| Amine NH₂ | Variable | br s |

Table 1: Predicted ¹H NMR Spectral Data for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine based on related structures.

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C (Thiophene) | 110 - 140 |

| Aliphatic C (Tetrahydro Ring) | 20 - 40 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound based on related structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule through the analysis of its vibrational modes. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its molecular structure.

The presence of the primary amine group (-NH₂) would be indicated by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration would likely be observed around 1600 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene (B1212753) groups in the tetrahydro ring are expected to appear just below 3000 cm⁻¹. vscht.cz Aromatic C-H stretching from the thiophene ring may be observed just above 3000 cm⁻¹.

The C=C stretching vibrations within the thiophene ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, is typically weaker and can be found in the fingerprint region of the spectrum. An FT-IR spectrum of the related compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, shows a characteristic C≡N stretching band, which would be absent in the title compound, but the other vibrational modes would be comparable. researchgate.netspectrabase.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C=C Stretch (thiophene) | 1400 - 1600 | Medium-Weak |

Table 3: Predicted FT-IR Absorption Bands for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization. For this compound (C₈H₁₁NS), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

The fragmentation of the molecular ion upon electron impact (EI) or electrospray ionization (ESI) would provide valuable structural information. A common fragmentation pathway for amines is the alpha-cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the C-N bond in the tetrahydro ring. This would lead to the formation of a stable iminium cation. Another likely fragmentation would be the loss of the amino group as a radical.

The thiophene ring can also undergo characteristic fragmentation, such as the loss of a thioformyl (B1219250) radical (HCS•) or cleavage of the ring. The study of fragmentation patterns of structurally similar compounds, like ketamine analogues which also contain a cyclic amine structure, can provide insights into the expected fragmentation pathways. nih.gov

| Ion | Proposed Structure/Formation |

| [M]⁺• | Molecular Ion |

| [M - NH₂]⁺ | Loss of the amino group |

| [M - C₂H₄]⁺• | Retro-Diels-Alder reaction in the tetrahydro ring |

| [Thiophene-CH=NH₂]⁺ | Alpha-cleavage and rearrangement |

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound has not been reported in the searched literature, the analysis of several closely related derivatives provides significant insight into the expected solid-state architecture. nih.govnih.govmdpi.com

The six-membered tetrahydro ring fused to the thiophene ring is not planar and will adopt a preferred conformation to minimize steric strain. In the crystal structures of various 4,5,6,7-tetrahydro-1-benzothiophene (B188421) derivatives, the tetrahydro ring is consistently found to adopt a half-chair or an envelope conformation. nih.govnih.gov The specific conformation and the degree of puckering can be influenced by the nature and position of substituents on the ring. The puckering parameters, such as the total puckering amplitude (Q) and the phase angle (φ), can be calculated from the crystallographic data to precisely define the conformation of the ring.

The arrangement of molecules in the crystal lattice, known as the supramolecular assembly, is governed by a variety of intermolecular interactions. For this compound, the primary intermolecular interactions are expected to be N-H···N hydrogen bonds between the amino groups of adjacent molecules, leading to the formation of chains or dimers.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the crystal's electron density. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different non-covalent contacts that stabilize the crystal structure.

For derivatives of the tetrahydrobenzothiophene scaffold, crystal packing is typically governed by a network of hydrogen bonds and other weak interactions. nih.govnih.gov Hirshfeld surface analysis of related crystal structures reveals the significant role of hydrogen bonds, such as N—H⋯O and N—H⋯N, in forming the supramolecular architecture. nih.gov In the absence of strong acceptors like oxygen or nitrogen, weaker interactions like N—H⋯S and π–π stacking interactions between thiophene rings become crucial for stabilizing the crystal packing. nih.gov

The analysis involves generating a 3D Hirshfeld surface mapped with properties like dnorm, shape index, and curvedness. The dnorm surface, in particular, is color-coded to highlight intermolecular contacts. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds. mdpi.com Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts around the van der Waals separation distance. nih.gov

To quantify the contributions of different intermolecular contacts, two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all the interactions on the surface, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of interaction to the total Hirshfeld surface area can then be calculated.

For similar heterocyclic compounds, the analysis often shows a high percentage of H⋯H contacts, reflecting the large hydrogen content on the molecular surface. mdpi.com For example, in the crystal structure of a flavone-chalcone hybrid, H⋯H, O⋯H, and C⋯H interactions were found to be the major contributors to crystal packing. mdpi.com For the title compound, this compound, with its primary amine group and thiophene ring, the expected dominant interactions would involve hydrogen bonds from the -NH2 group and potential C-H⋯π or π-π stacking interactions involving the thiophene moiety.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below. This illustrates how Hirshfeld analysis quantifies these interactions.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Tetrahydrobenzothiophene Derivative. Note: This data is representative of related structures and not the specific experimental data for the title compound.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents van der Waals forces and is typically the largest contributor due to the abundance of hydrogen atoms on the molecular surface. |

| N···H/H···N | ~15-25% | Indicates the presence of hydrogen bonding involving the amine group, a key interaction for structural stability. |

| C···H/H···C | ~10-20% | Relates to weaker C-H···π interactions and general van der Waals contacts. |

| S···H/H···S | ~5-10% | Highlights the role of the sulfur atom in the thiophene ring as a weak hydrogen bond acceptor. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule, providing valuable information about its electronic structure and the extent of conjugation.

The electronic transitions observed in UV-Vis spectroscopy typically involve σ, π, and non-bonding (n) electrons. The main types of transitions are σ → σ, n → σ, π → π, and n → π. The energy required for these transitions generally follows the order: σ → σ* > n → σ* > π → π* > n → π*.

The chromophore in this compound consists of the thiophene ring fused to the saturated cyclohexyl ring, with an amino group attached to the saturated portion. The key electronic features are the π-system of the thiophene ring and the non-bonding (n) electrons on the sulfur and nitrogen atoms.

π → π* Transitions : These transitions are expected due to the presence of the thiophene ring. They involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). In this molecule, the π-system is limited to the five-membered thiophene ring, as the fused ring is saturated and does not extend the conjugation.

n → π* Transitions : The nitrogen of the amine group and the sulfur of the thiophene ring possess lone pairs of non-bonding electrons (n-electrons). These electrons can be excited to a π* anti-bonding orbital of the thiophene ring. These transitions are typically lower in energy (occur at longer wavelengths) than π → π* transitions but are often much weaker in intensity.

n → σ* Transitions : The lone pair electrons on nitrogen and sulfur can also be excited to a σ* anti-bonding orbital. These transitions generally require higher energy and appear at shorter wavelengths, often below the typical 200-800 nm range of standard UV-Vis spectrophotometers.

Table 2: Expected Electronic Transitions for this compound.

| Transition | Orbitals Involved | Associated Functional Group(s) | Expected Wavelength Region |

|---|---|---|---|

| π → π* | Excitation from a π bonding orbital to a π* anti-bonding orbital | Thiophene ring | Near UV region (~220-260 nm) |

| n → π* | Excitation from a non-bonding orbital (on S or N) to a π* anti-bonding orbital | Thiophene ring, Amine group | Near UV or Visible region (>250 nm), typically low intensity |

The position of the λmax is sensitive to the solvent environment. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelength (solvatochromism). For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. Conversely, for π → π* transitions, a bathochromic (red) shift to longer wavelengths is often observed in polar solvents. A comprehensive analysis would involve recording the UV-Vis spectrum in solvents of varying polarity to characterize these effects.

Chemical Reactivity and Transformation Studies of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine

Reactivity Profiles of the Amine Functionality in 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

The primary amine group attached to the tetrahydro-1-benzothiophene core is a key site for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in substitution, acylation, and condensation reactions, forming a diverse array of derivatives.

Nucleophilic Substitution Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, engaging in substitution reactions with suitable electrophiles. A notable example is its participation in nucleophilic aromatic substitution (SNAr) reactions. For instance, the related compound 2-amino-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile reacts with o-fluoronitrobenzene in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov In this reaction, the amino group displaces the fluorine atom on the electron-deficient aromatic ring to form 2-(2-nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. nih.gov This transformation highlights the capacity of the amine to form new carbon-nitrogen bonds with activated aromatic systems.

While direct N-alkylation studies on this compound itself are not extensively detailed in the reviewed literature, the inherent nucleophilicity of such primary amines suggests they are amenable to reactions with alkyl halides to form secondary and tertiary amines.

Amidation and Acylation Reactions at the Amine Moiety

The amine functionality of 4,5,6,7-tetrahydro-1-benzothiophene (B188421) derivatives readily undergoes acylation to form stable amide linkages. This is a widely employed reaction for the synthesis of new derivatives with potential biological activities. The acylation can be achieved using various acylating agents, including carboxylic acids (with coupling agents), acyl chlorides, and acid anhydrides.

Research has shown that 2-amino-4,5,6,7-tetrahydro-benzothiophene derivatives can be acylated with various carboxylic acids using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or in the presence of reagents such as methanesulfonyl chloride (MsCl) and triethylamine (B128534). semanticscholar.org Acyl chlorides, in the presence of a base like sodium hydroxide (B78521) (NaOH), and anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), have also been successfully used to form the corresponding amides. semanticscholar.orgnih.gov For example, the reaction of (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone with benzoic acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and triethylamine yields N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. nih.gov

The conditions for these reactions are generally mild, and a variety of reagents and catalysts can be employed to facilitate the transformation, as summarized in the table below.

| Amine Derivative | Acylating Agent | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Carboxylic Acid | HATU, DIPEA | N-Acyl derivative | semanticscholar.org |

| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Acyl Chloride | NaOH | N-Acyl derivative | semanticscholar.org |

| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Trifluoroacetic anhydride (TFAA) | 60 °C | N-Trifluoroacetyl derivative | nih.gov |

| (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone | Benzoic Acid | EDC, Triethylamine, DCM | N-Benzoyl derivative | nih.gov |

Condensation Reactions, including Schiff Base Formation and Derivatives

The primary amine of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reversible reaction, typically catalyzed by an acid or base, is a fundamental transformation for creating new carbon-nitrogen double bonds. orientjchem.orgnih.gov

Studies on related structures, such as 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, have demonstrated facile Schiff base formation upon reaction with various aromatic aldehydes. electrochemsci.org The reaction is often carried out by refluxing the amine and aldehyde in a solvent like methanol, sometimes with a catalytic amount of acetic acid. electrochemsci.org Similarly, 2-amino-3-(N-tolyl carboxamido)-4,5,6,7-tetrahydro benzo[b]thiophenes react with substituted arylaldehydes to yield a range of new Schiff bases. researchgate.net These reactions are generally high-yielding and provide a straightforward method for modifying the parent amine.

The resulting imine derivatives are themselves valuable synthetic intermediates. For example, the Schiff bases derived from 4-hydrazino-5,6,7,8-tetrahydro orientjchem.orgbenzothieno[2,3-d]pyrimidine serve as precursors for more complex heterocyclic systems. orientjchem.org

| Amine Derivative | Carbonyl Compound | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile | Aromatic Aldehydes | Methanol, Acetic Acid (cat.), Reflux | Azomethine Dyes (Schiff Bases) | electrochemsci.org |

| 2-Amino-3-(N-tolyl carboxamido)-4,5,6,7-tetrahydro benzo[b]thiophenes | Substituted Arylaldehydes | Not specified | N-Arylmethylidene derivatives | researchgate.net |

| 4-hydrazino-5,6,7,8-tetrahydro orientjchem.orgbenzothieno[2,3-d]pyrimidine | Aromatic Aldehydes | Ethanol (B145695) | Hydrazone Schiff Bases | orientjchem.org |

Transformations of the Tetrahydro-1-benzothiophene Ring System

Beyond the reactivity of the amine group, the tetrahydro-1-benzothiophene scaffold can undergo transformations, primarily involving the sulfur heteroatom or functional groups attached to the ring in its derivatives.

Oxidation Reactions Affecting the Sulfur Atom (e.g., formation of sulfoxides and sulfones)

The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). These oxidations significantly alter the electronic properties and geometry of the heterocyclic system. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

The oxidation is typically stepwise. The use of a controlled amount of the oxidizing agent can selectively yield the sulfoxide, while an excess of the oxidant under more forcing conditions leads to the fully oxidized sulfone. For example, in a closely related orientjchem.orgbenzothieno[3,2-b] orientjchem.orgbenzothiophene (B83047) system, treatment with m-CPBA at room temperature afforded the dioxide (sulfone), and further oxidation at an elevated temperature yielded the tetraoxide (disulfone). nih.gov Research on 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene has also reported the formation of a 1,1-dioxide (sulfone) on the tetrahydrothiophene (B86538) ring. nih.gov These transformations confirm that the sulfur atom within the saturated portion of the benzothiophene system can be readily oxidized to its higher oxidation states.

| Substrate | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,7-Dibromo orientjchem.orgbenzothieno[3,2-b] orientjchem.orgbenzothiophene | m-CPBA (4 eq) | DCE, Room Temp, 20 h | Corresponding Dioxide (Sulfone) | nih.gov |

| 2,7-Dibromo orientjchem.orgbenzothieno[3,2-b] orientjchem.orgbenzothiophene 5,5-dioxide | m-CPBA (excess) | Elevated Temperature | Corresponding Tetraoxide (Disulfone) | nih.gov |

| Substituted 4,5,6,7-tetrahydro-benzothiophene derivative | Not specified | Not specified | 1,1-Dioxide (Sulfone) derivative | nih.gov |

Reduction Reactions of Associated Functional Groups in Derivatives

Derivatives of this compound can bear various functional groups that are amenable to reduction. While the direct reduction of the thiophene ring is challenging, appended functional groups can be selectively reduced.

For instance, a formyl group at the 3-position of a 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has been chemoselectively reduced to a methyl group using triethylsilane (Et₃SiH) and iodine (I₂). mdpi.com This demonstrates that carbonyl functionalities on the ring can be reduced without affecting other parts of the molecule. mdpi.com

Furthermore, general methodologies for the reduction of functional groups commonly introduced onto such scaffolds are applicable. Amides, formed via the acylation of the amine group (as discussed in section 4.1.2), can be deoxygenated to the corresponding secondary or tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydroboration. researchgate.netrsc.org Similarly, should a nitro group be introduced onto the molecule, for example via nucleophilic substitution as described in 4.1.1, it can be selectively reduced to a primary amine using various catalytic systems, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiophene Core

The 4,5,6,7-tetrahydro-1-benzothiophene core, particularly when substituted with an amino group, presents multiple sites for chemical modification. The reactivity is a composite of the electron-rich thiophene ring and the nucleophilic amino substituent. Research has largely focused on the reactions of the 2-amino group with various electrophiles, leading to a diverse range of N-acylated, N-alkylated, and heterocyclic fused derivatives.

Studies have shown that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives readily react with a variety of electrophilic reagents. For instance, the reaction of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with reagents like formamide (B127407), formic acid, phenyl isothiocyanate, and carbon disulfide leads to the formation of fused pyrimidine (B1678525) and thiourea (B124793) derivatives. nih.gov These transformations highlight the nucleophilic character of the amino group and its utility in constructing more complex heterocyclic systems. nih.gov

Similarly, N-acylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with various benzoyl chlorides yields the corresponding N-benzoylated products. nih.gov Further reactions of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with electrophiles such as ethyl chloroformate and chloroacetyl chloride produce carbamate (B1207046) and chloroacetamide derivatives, respectively. nih.gov These chloroacetamide intermediates can then undergo subsequent nucleophilic substitution by secondary amines like morpholine (B109124) to yield more complex amide derivatives. nih.gov

The following table summarizes representative electrophilic substitution reactions involving the amino group of tetrahydrobenzothiophene derivatives.

| Starting Material | Electrophilic Reagent | Product Type | Reference |

| 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide / Formic Acid | Thieno[2,3-d]pyrimidine (B153573) | nih.gov |

| 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Phenyl isothiocyanate | Thiophen-2-yl thiourea | nih.gov |

| 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Carbon disulfide | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione | nih.gov |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Benzoyl chloride | N-Benzoylated derivative | nih.gov |

| 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Ethyl chloroformate | Carbamate derivative | nih.gov |

| 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester | Chloroacetyl chloride | Chloroacetamide derivative | nih.gov |

Cyclization and Ring-Opening Reactions of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives

The tetrahydrobenzothiophene scaffold is not only a target for substitution reactions but also a key building block in the synthesis of fused heterocyclic systems through cyclization reactions. Conversely, under specific conditions, the thiophene ring can undergo ring-opening reactions.

Cyclization Reactions

A fundamental method for the synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core is the Gewald reaction . researchgate.netarkat-usa.orgwikipedia.org This multicomponent reaction involves the condensation of a ketone (such as cyclohexanone), an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine). researchgate.netarkat-usa.orgorganic-chemistry.orgekb.eg The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly substituted 2-aminothiophene ring. wikipedia.orgacs.org

Once formed, these 2-aminothiophene derivatives, particularly those with a nitrile or ester group at the 3-position, serve as versatile precursors for further cyclization reactions. For example, reacting 2-amino-3-cyanotetrahydrobenzothiophene with formamide or formic acid results in the annulation of a pyrimidine ring, yielding thieno[2,3-d]pyrimidine derivatives. nih.gov Similarly, reaction with carbon disulfide can lead to thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione. nih.gov Another example involves the reaction with succinic anhydride, which converts the starting aminonitrile into a thieno-pyrroledindione derivative. nih.gov

The table below outlines key cyclization reactions involving the formation and further transformation of the tetrahydrobenzothiophene system.

| Reaction Type | Reactants | Product | Reference |

| Gewald Reaction | Cyclohexanone (B45756), Malononitrile, Sulfur | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | ekb.eg |

| Pyrimidine Annulation | 2-amino-3-cyano-tetrahydrobenzothiophene, Formamide | Thieno[2,3-d]pyrimidine derivative | nih.gov |

| Pyrrolidine Annulation | 2-amino-3-cyano-tetrahydrobenzothiophene, Succinic anhydride | Thieno-pyrroledindione derivative | nih.gov |

| Oxirane Ring-Opening/Cyclization | Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, Amines | Pyrazolo[1,5-a] researchgate.netorganic-chemistry.orgdiazepin-4-ones | nih.gov |

Ring-Opening Reactions

While the tetrahydrobenzothiophene ring is generally stable, the thiophene core can be induced to open under the influence of strong nucleophiles. Research on related fused thiophene systems provides insight into this type of transformation. For instance, the ring-opening of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene has been demonstrated using aryllithium reagents. beilstein-journals.orgbeilstein-journals.org In this reaction, the organolithium compound acts as a nucleophile, attacking a sulfur atom in the central thiophene ring, which leads to the cleavage of a carbon-sulfur bond and the formation of 2'-arylthio-3,3'-bithiophene-2-carbaldehydes after workup. beilstein-journals.orgresearchgate.net This methodology showcases a pathway for the chemical transformation of fused thiophene systems that involves the disruption of the heterocyclic core.

| Substrate | Reagent | Product Type | Reference |

| 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene | Aryllithium (ArLi) | 2'-arylthio-3,3'-bithiophene-2-carbaldehyde | beilstein-journals.orgbeilstein-journals.org |

These studies on substitution, cyclization, and ring-opening reactions collectively demonstrate the chemical versatility of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold, establishing its importance as both a pharmacologically relevant core and a versatile intermediate in organic synthesis.

Computational Chemistry and Theoretical Investigations of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a important tool for predicting the electronic structure and reactivity of thiophene (B33073) derivatives. icm.edu.plresearchgate.net These calculations provide a foundational understanding of the molecule's behavior at the atomic level. By optimizing the molecular geometry, researchers can simulate various spectroscopic and electronic properties that show excellent agreement with experimental data. icm.edu.plresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing interactions between molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. mdpi.comresearchgate.net

Theoretical studies on related tetrahydrobenzo[b]thiophene structures have shown that these molecules are generally stable, as indicated by their negative HOMO and LUMO energy values. mdpi.com A smaller energy gap typically correlates with higher reactivity. researchgate.net For instance, DFT calculations on various tetrahydrobenzo[b]thiophene derivatives have demonstrated that their reactivity can be directly linked to their HOMO-LUMO energy gaps. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Tetrahydrobenzo[b]thiophene Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.67 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.44 |

Data is illustrative and based on calculations for closely related structures.

The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In many aminothiophene derivatives, the HOMO is often localized over the thiophene ring and the amino group, indicating these are the primary electron-donating centers. Conversely, the LUMO is typically distributed over the fused ring system, highlighting potential electron-accepting regions. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying charge densities. researchgate.net

Typically, red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.netthaiscience.info These areas often correspond to the presence of lone pairs on heteroatoms like nitrogen and sulfur. Yellow and green regions represent neutral or slightly negative/positive potential, while blue regions signify areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netthaiscience.info For aminothiophene derivatives, the MEP map often highlights the nitrogen atom of the amino group and the sulfur atom of the thiophene ring as electron-rich centers, making them likely sites for interaction with electrophiles. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. researchgate.netdergipark.org.tr These descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). mdpi.comresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.comrsc.org Softness is the reciprocal of hardness, so softer molecules are more reactive. researchgate.netrsc.org

Electronegativity (χ) and Chemical Potential (μ) : These descriptors relate to the molecule's tendency to attract electrons. mdpi.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, with higher values indicating a better electrophile. mdpi.comdergipark.org.tr

Table 2: Global Reactivity Descriptors for a Representative Tetrahydrobenzo[b]thiophene Derivative

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | 5.67 |

| Electron Affinity (A) | A = -ELUMO | 1.23 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.22 |

| Chemical Softness (S) | S = 1 / (2η) | 0.225 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.45 |

| Chemical Potential (μ) | μ = -χ | -3.45 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.68 |

Data is illustrative and based on calculations for closely related structures.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions

Molecular modeling and dynamics simulations are indispensable for exploring the three-dimensional structure of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine, its conformational flexibility, and its interactions with other molecules, particularly macromolecular targets. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding affinity. researchgate.netnih.gov This method is widely employed in drug discovery to screen for potential drug candidates. nih.gov

For derivatives of 4,5,6,7-tetrahydro-benzothiophene, molecular docking studies have been conducted to investigate their interactions with various biological targets, such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) and Keap1 (Kelch-like ECH-associated protein 1). researchgate.netnih.gov These studies have revealed that the tetrahydrobenzo[b]thiophene core can form crucial interactions within the binding pockets of these proteins. For instance, interactions can include π-π stacking with aromatic residues like histidine and tryptophan, as well as hydrogen bonding. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of the binding pose and the fluctuations of the protein and ligand over time. nih.gov MD simulations of tetrahydro-benzothiophene derivatives complexed with RORγt have shown that these ligands can induce conformational changes in the protein, which is a key aspect of their modulatory activity. nih.gov

Computational models can also account for the influence of the surrounding environment, such as the solvent, on the behavior of a molecule. Solvent effects can play a significant role in reaction pathways and chemical equilibria by stabilizing or destabilizing reactants, transition states, and products. nih.gov Theoretical calculations can be performed in both the gas phase and in the presence of a solvent to understand how the solvent environment modulates the molecule's properties. mdpi.com

Steric hindrance, which refers to the spatial arrangement of atoms that may impede a chemical reaction, can also be evaluated through computational methods. By analyzing the optimized three-dimensional structure of this compound, it is possible to predict how the bulkiness of certain parts of the molecule might influence its ability to approach and react with other species. Conformational analysis can reveal the most stable spatial arrangements of the molecule, providing insights into which conformations are most likely to participate in chemical reactions. mdpi.com

In Silico Prediction of Reaction Mechanisms and Transition States for Synthetic Optimization

The synthesis of substituted 2-aminothiophenes, the core of the target molecule, is often achieved through the Gewald reaction. chemrxiv.orgnih.govscispace.com This multicomponent reaction involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. mdpi.com Despite its wide use, the mechanism can be complex. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate steps of this reaction. chemrxiv.orgacs.org

In silico investigations reveal that the Gewald reaction typically initiates with a Knoevenagel-Cope condensation. chemrxiv.orgacs.org This is followed by the addition of sulfur. DFT calculations have been employed to map the potential energy surface of the reaction, identifying key intermediates and transition states. For instance, studies on the Gewald synthesis have computationally explored the formation and interconversion of various polysulfide intermediates. acs.org

By calculating the activation free energies for different potential pathways, researchers can identify the rate-limiting step and understand how intermediates are funneled toward the final thiophene product. acs.org One key finding from computational studies is that the cyclization of a monosulfide intermediate, followed by aromatization, is the primary thermodynamic driving force for the entire reaction sequence. chemrxiv.orgacs.org

Understanding the energetic landscape of the reaction allows for synthetic optimization. For example, if a particular transition state has a high energy barrier, computational models can be used to predict how modifying reactants or catalysts might lower this barrier, thereby improving reaction rates and yields.

Table 1: Example of Calculated Activation Free Energies (ΔG‡) for Key Steps in a Gewald-type Reaction

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

| Knoevenagel-Cope Condensation | TS1 | 15.2 |

| Sulfur Addition to Enolate | TS2 | 22.5 |

| Monosulfide Cyclization | TS3 | 18.7 |

| Aromatization | TS4 | -5.4 |

Note: Data are illustrative and based on typical values from DFT studies on the Gewald reaction.

Computational Screening Methodologies for Optimizing Synthetic Conditions (e.g., Catalysts, Solvents, Temperature)

Building on mechanistic insights, computational screening can systematically evaluate the impact of various reaction parameters to identify optimal synthetic conditions. This in silico approach is more efficient than extensive experimental screening.

Catalysts: The Gewald reaction is base-catalyzed. DFT models can be used to screen a library of potential amine bases (e.g., morpholine (B109124), piperidine, triethylamine). By calculating the energy barriers of the base-mediated steps, such as the initial condensation, for each catalyst, their relative efficiencies can be predicted. The model would assess how the electronic and steric properties of the catalyst influence the stability of the transition states.

Solvents: The choice of solvent can significantly affect reaction rates and outcomes. Computational models can incorporate solvent effects using methods like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). chemrxiv.orgacs.org By calculating reaction profiles in different virtual solvents (e.g., ethanol (B145695), methanol, dioxane), it is possible to predict which solvent will best stabilize key transition states or intermediates, thus favoring the desired reaction pathway. For example, a polar solvent might be predicted to better stabilize a charged intermediate, lowering the activation energy for its formation.

Temperature: While temperature is a continuous variable, its effect can be estimated. Transition state theory allows for the calculation of rate constants as a function of temperature using the computed activation energies. This can help identify the minimum temperature required to overcome key energy barriers at a reasonable rate, which can be crucial for minimizing side reactions and improving the energy efficiency of the synthesis.

Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Characterization (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.govmdpi.com The process typically involves:

Optimizing the molecular geometry of the compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). mdpi.comresearchgate.net

Calculating the NMR shielding tensors for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

Converting the calculated shielding tensors into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The resulting theoretical chemical shifts can then be compared with experimental data. A strong correlation between the predicted and measured spectra provides high confidence in the structural assignment. ruc.dk This is particularly useful for resolving ambiguities in complex spectra or for distinguishing between isomers.

Table 2: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for this compound

| Proton Position | Theoretical δ (ppm) | Experimental δ (ppm) |

| H2 | 6.95 | 6.91 |

| H3 | 6.60 | 6.57 |

| H4 (CH-N) | 4.15 | 4.12 |

| H5 (CH₂) | 2.05 | 2.01 |

| H6 (CH₂) | 1.85 | 1.82 |

| H7 (CH₂) | 2.70 | 2.66 |

| NH₂ | 1.70 | 1.68 |

Note: Data are hypothetical, based on typical accuracy of DFT/GIAO calculations for similar heterocyclic amines.

IR Frequencies: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. iosrjournals.org The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions for the optimized geometry. globalresearchonline.net Since theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and solvent effects, the computed values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. iosrjournals.org This allows for the confident assignment of key functional group vibrations, such as N-H stretches of the amine group and C-S stretches within the thiophene ring. iosrjournals.orgnii.ac.jp

Table 3: Illustrative Comparison of Scaled Theoretical and Experimental IR Frequencies for this compound

| Vibrational Mode | Scaled Theoretical ν (cm⁻¹) | Experimental ν (cm⁻¹) |

| N-H Stretch (asymmetric) | 3385 | 3380 |

| N-H Stretch (symmetric) | 3310 | 3305 |

| Aromatic C-H Stretch | 3105 | 3100 |

| Aliphatic C-H Stretch | 2930 | 2925 |

| C=C Stretch (Thiophene) | 1545 | 1540 |

| C-N Stretch | 1280 | 1275 |

| C-S Stretch | 705 | 700 |

Note: Data are hypothetical, based on typical accuracy of scaled DFT calculations for similar structures.

Synthesis and Comprehensive Characterization of Derivatives and Analogs of 4,5,6,7 Tetrahydro 1 Benzothiophen 4 Amine

Rational Design Principles for Novel 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Derivatives

The rational design of novel derivatives of this compound is a strategic approach in medicinal chemistry aimed at optimizing the therapeutic potential of this scaffold. This process is guided by an understanding of the structure-activity relationships (SAR) that govern the biological activity of these compounds. The core structure, consisting of a tetrahydrobenzene ring fused to a thiophene (B33073) ring with an amine substituent, serves as a versatile template for modification.

A key principle in the design of these derivatives involves the isosteric replacement of functional groups to enhance biological activity and pharmacokinetic properties. For instance, the sulfur atom in the thiophene ring can be replaced with other heteroatoms, or the amine group can be modified to amides, sulfonamides, or incorporated into heterocyclic rings. These modifications can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Another important design consideration is the exploration of different substitution patterns on both the thiophene and the tetrahydrobenzene rings. The introduction of various substituents allows for the fine-tuning of the electronic and steric properties of the molecule, which can lead to improved potency and selectivity for a specific biological target. For example, the design of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues has been explored for their potential as selective COX-2 inhibitors. nih.govresearchgate.net

Furthermore, computational modeling and molecular docking studies play a crucial role in the rational design process. These techniques allow for the prediction of how different derivatives will bind to a target protein, providing insights that can guide the synthesis of new compounds with improved affinity and efficacy. By understanding the key interactions between the ligand and the receptor, chemists can design molecules that are more likely to exhibit the desired biological activity.

Synthetic Routes to Diversified Substituted 4,5,6,7-Tetrahydro-1-benzothiophene (B188421) Derivatives

The chemical scaffold of 4,5,6,7-tetrahydro-1-benzothiophene serves as a versatile starting point for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. The reactivity of the amino group and the aromatic thiophene ring allows for various chemical transformations, leading to the creation of diverse molecular architectures.

Synthesis of Carboxamide and Amide Derivatives

The synthesis of carboxamide and amide derivatives of this compound is a common strategy to explore the structure-activity relationships of this class of compounds. These derivatives are typically prepared through the reaction of the parent amine with a variety of carboxylic acids or their activated derivatives.

One common method involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This approach facilitates the formation of an amide bond between the amine and a carboxylic acid under mild reaction conditions. For electron-deficient anilines, a combination of EDC, DMAP, a catalytic amount of HOBt, and N,N-diisopropylethylamine (DIPEA) has been shown to be effective. nih.gov

Alternatively, acyl chlorides or anhydrides can be employed to acylate the amino group. For instance, the reaction of 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivatives with acyl chlorides in the presence of a base like sodium hydroxide (B78521) can yield the corresponding 2-amide derivatives. semanticscholar.org Similarly, trifluoroacetic anhydride (B1165640) has been used to form the trifluoroacetamide (B147638) derivative. semanticscholar.org

The following table summarizes some examples of reagents and conditions used for the synthesis of amide derivatives:

| Amine Starting Material | Acylating Agent/Carboxylic Acid | Coupling Reagents/Conditions | Reference |

| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Carboxylic acids | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N-diisopropylethylamine (DIPEA) | semanticscholar.org |

| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Acyl chlorides | Sodium hydroxide (NaOH) | semanticscholar.org |

| 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivative | Trifluoroacetic anhydride (TFAA) | 60 °C | semanticscholar.org |

| Aniline derivatives | Carboxylic acids | EDC, DMAP, catalytic HOBt, DIPEA | nih.gov |

Synthesis of Fused Heterocyclic Systems (e.g., Thiazole (B1198619), Pyrimidine (B1678525), Pyran, Pyridine (B92270), Thiazine (B8601807) Derivatives)

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold can be annulated with various heterocyclic rings to generate fused systems with potentially enhanced biological activities. These synthetic strategies often involve the reaction of a bifunctionalized tetrahydrobenzothiophene derivative with a suitable reagent to construct the new heterocyclic ring.

For instance, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives can be achieved by reacting an aminobenzothiophene derivative with a reagent that provides the necessary carbon and nitrogen atoms for the pyrimidine ring. One approach involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which can then undergo further cyclization reactions. mdpi.com

The construction of fused pyridine rings can be accomplished through various cyclization strategies. For example, α,β-unsaturated nitriles can react with appropriate precursors to yield pyridine derivatives. nih.gov Similarly, the synthesis of fused pyran rings, such as 4H-naphtho[2,1-b]pyrans, has been reported from the reaction of α,β-unsaturated nitriles with suitable reagents. nih.gov

While specific examples for the direct fusion of thiazole and thiazine rings to the 4,5,6,7-tetrahydro-1-benzothiophene core were not detailed in the provided search results, general methods for the synthesis of benzo-fused N-heterocycles can be adapted for this purpose. organic-chemistry.org These methods often rely on intramolecular cyclization reactions of appropriately substituted precursors.

The synthesis of such fused systems significantly expands the chemical space of 4,5,6,7-tetrahydro-1-benzothiophene derivatives, offering new opportunities for the development of novel therapeutic agents.

Synthesis of Oxadiazole and Other Nitrogen-Containing Heterocycles

The incorporation of oxadiazole and other nitrogen-containing heterocycles into the 4,5,6,7-tetrahydro-1-benzothiophene framework is a strategy to modulate the physicochemical and biological properties of the parent molecule. The synthesis of these derivatives often involves the transformation of a carboxylic acid or a related functional group on the benzothiophene (B83047) core.

A common route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines, which can be prepared from the corresponding acid hydrazides. nih.gov The acid hydrazide of a benzothiophene carboxylic acid can be reacted with a second carboxylic acid or its derivative, followed by treatment with a dehydrating agent such as phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Another approach for the synthesis of 1,3,4-oxadiazoles involves the reaction of acid hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then undergo cyclodesulfurization in the presence of a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to afford 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com

The synthesis of other nitrogen-containing heterocycles, such as triazoles, can also be achieved from benzothiophene precursors. For example, an acid hydrazide can be reacted with phenyl isothiocyanate and sodium hydroxide to form a 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.net

The following table provides a summary of synthetic approaches to oxadiazole and triazole derivatives:

| Starting Material | Reagents | Heterocyclic Product | Reference |

| Acid hydrazide and β-benzoyl propionic acid | Phosphorus oxychloride | 1,3,4-oxadiazole | nih.gov |

| Arylhydrazide and arylisothiocyanate | TBTU | 2-amino-1,3,4-oxadiazole | luxembourg-bio.com |

| Acid hydrazide | Phenyl isothiocyanate, NaOH | 4-phenyl-1,2,4-triazole-3-thiol | researchgate.net |

Synthesis of Methanone (B1245722) and Related Carbonyl-Containing Derivatives

The introduction of a methanone (ketone) or other carbonyl-containing moieties onto the 4,5,6,7-tetrahydro-1-benzothiophene scaffold can significantly influence its biological activity. These derivatives are often synthesized through reactions that form a new carbon-carbon bond to the thiophene ring.

One example is the synthesis of {4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(phenyl)methanone. nih.gov This compound can be prepared and subsequently used as a precursor for the synthesis of other derivatives, such as Schiff bases. The presence of the carbonyl group provides a handle for further chemical modifications.

The synthesis of such carbonyl-containing derivatives can be achieved through various methods, including Friedel-Crafts acylation of the electron-rich thiophene ring. This reaction involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst to introduce the acyl group onto the thiophene ring.

While detailed synthetic procedures for a wide range of methanone derivatives of this compound were not extensively covered in the provided search results, the general principles of aromatic acylation can be applied to this system. The position of acylation on the thiophene ring will be influenced by the directing effects of the existing substituents.

Synthesis of Schiff Base Derivatives and Subsequent Metal Complexation

Schiff bases, or imines, are a class of compounds that are readily synthesized from the condensation of a primary amine with an aldehyde or a ketone. The amino group of this compound and its derivatives provides a convenient starting point for the preparation of a wide variety of Schiff bases.

The synthesis of Schiff bases from 4,5,6,7-tetrahydro-1-benzothiophene derivatives typically involves refluxing the amine with an equimolar amount of an appropriate aldehyde in a suitable solvent, such as methanol. nih.gov For example, (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone can be reacted with 2-hydroxybenzaldehyde to form the corresponding Schiff base. nih.gov

These Schiff base ligands are of particular interest due to their ability to coordinate with metal ions to form stable metal complexes. The nitrogen atom of the imine group and often another donor atom, such as a hydroxyl group from the aldehyde precursor, can chelate to a metal center. A variety of metal salts, including those of nickel, palladium, iron, ruthenium, and cobalt, have been used to prepare complexes with Schiff bases derived from 4,5,6,7-tetrahydro-1-benzothiophene. biointerfaceresearch.com

The formation of these metal complexes can lead to significant changes in the biological properties of the parent Schiff base. The geometry and electronic properties of the resulting complexes are dependent on the nature of the metal ion and the Schiff base ligand.

The following table summarizes the synthesis of a Schiff base and its subsequent complexation:

| Amine Starting Material | Aldehyde | Metal Salts | Reference |

| (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone | 2-hydroxybenzaldehyde | - | nih.gov |

| Methyl 6-acetamide-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 2-hydroxy-3-methoxybenzaldehyde | NiCl₂·6H₂O, PdCl₂(CH₃CN)₂, FeCl₂·4H₂O, [RuCl₂(p-cymene)]₂, CoCl₂·6H₂O | biointerfaceresearch.com |

Advanced Characterization Methodologies for Novel Derivatives (e.g., X-ray Diffraction, Multi-Technique Validation)

The unambiguous structural elucidation of novel derivatives of this compound is critical for establishing structure-activity relationships. While standard spectroscopic techniques provide essential information, advanced methodologies are often required for definitive characterization. Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional atomic arrangement of a molecule, offering unequivocal proof of its constitution, configuration, and conformation.

X-ray crystallographic studies on derivatives of the tetrahydro-1-benzothiophene scaffold have provided invaluable insights into their molecular architecture. For instance, the analysis of {2-[(2-Hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(phenyl)methanone revealed that the cyclohexene (B86901) ring adopts a slightly distorted half-chair conformation. nih.govresearchgate.net Such studies precisely define dihedral angles between the various rings within the molecule and identify key intramolecular interactions, such as hydrogen bonds, which can significantly influence the compound's properties and biological interactions. nih.govresearchgate.net In another example, X-ray analysis was used to confirm the absolute (R,R)-configuration of an enantiomerically pure N-{3-[(2R,4R)-2,4-Dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide derivative, which was isolated via chiral chromatography. nih.gov

Furthermore, crystallography can reveal how these molecules bind to biological targets. The binding mode of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors within the JNK3 kinase was elucidated through X-ray crystallography, showing a specific hydrogen bond interaction involving the 3-cyano group with the hinge region of the ATP-binding site. nih.gov In some cases, crystallographic analysis can also identify complex structural phenomena, such as rotational and positional disorders within the crystal lattice, as observed in a spiropyrrolidine derivative of benzo[b]thiophene. mdpi.com